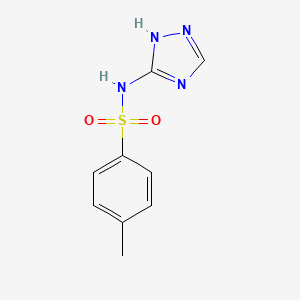
7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (7CP-BTO) is a heterocyclic compound belonging to the benzothiazepine family of compounds. 7CP-BTO is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and is widely used in scientific research for its anti-inflammatory and analgesic properties. 7CP-BTO has been studied for its potential therapeutic applications in numerous diseases and conditions, including cancer, arthritis, and cardiovascular disease.
科学的研究の応用
Pharmacokinetic Properties and Comparison with Other Benzodiazepines
A significant aspect of 7-chloro derivatives, especially in the context of midazolam, is their distinctive pharmacokinetic profile. Studies comparing midazolam with diazepam (a 7-chloro-1,3-dihydro-1-methyl-5-phenyl-(2H)1,4-benzodiazepin-2-one) highlight midazolam's shorter duration of action, attributed to its pharmacokinetic properties. This aspect is crucial in clinical settings, impacting the drug's utility and effects on circulation and respiration during anesthesia. Midazolam, due to its water-soluble nature and unique pharmacokinetic profile, offers potential advantages over its predecessors, especially in inducing and maintaining anesthesia, and managing the cardiovascular responses during surgeries (Langrehr & Erdmann, 1981). This underscores the importance of understanding the pharmacokinetic nuances of 7-chloro derivatives for their optimized application in medical procedures.
Neurophysiological Effects and Measurement Techniques
The neurophysiological impacts of 7-chloro derivatives are evident in their influence on the averaged photopalpebral reflex (PPR), a metric reflecting the brain's response to visual stimuli. Investigations into 7-chloro-5-(2-fluorophenyl)-1-methyl-1 H, 1·4-benzodiazepin-2(3 H)-one (ID-540) showcase its ability to modulate PPR, indicating potential applications in understanding and possibly treating neurological conditions. The correlation between PPR latency and serum levels of the drug underscores the drug's impact on neurophysiological functions and the potential utility of PPR as a predictive tool for the clinical effects of psychotropic substances (Tanaka, Isozaki, Inanaga, & Ogawa, 1978).
特性
IUPAC Name |
7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-2-6-14-10-8-9(13)3-4-11(10)16-7-5-12(14)15/h3-4,8H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVRGQQATGKEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCSC2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

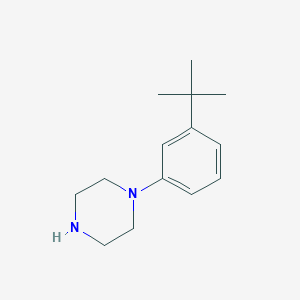
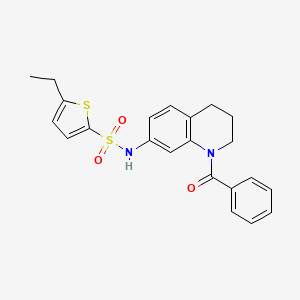
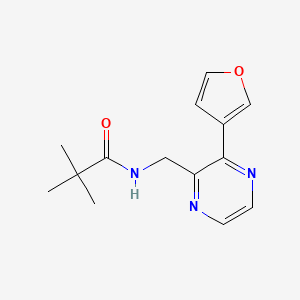
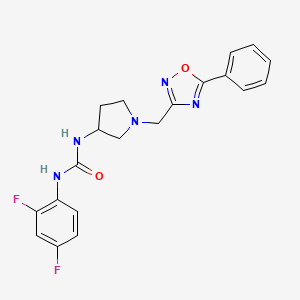
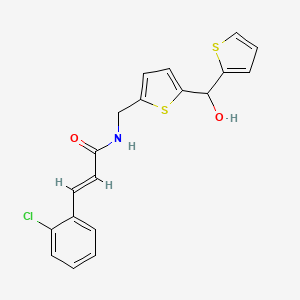
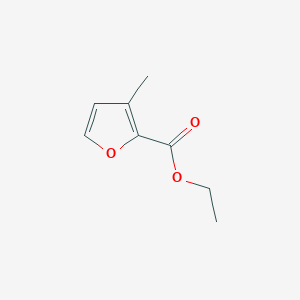

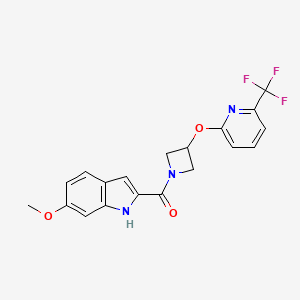
![(4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one](/img/structure/B2639086.png)
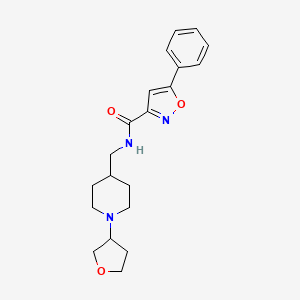
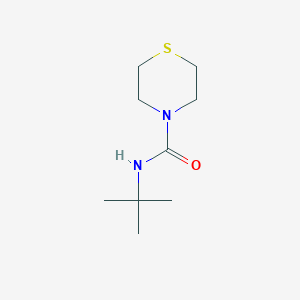

![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2639094.png)
